Posaconazole Succinyl Ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

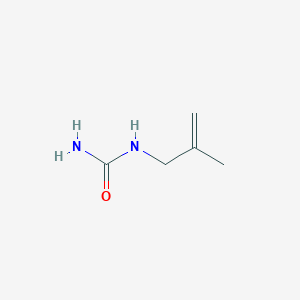

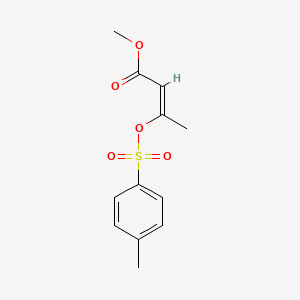

While specific details on the synthesis of Posaconazole Succinyl Ester are not directly available, the synthesis of posaconazole and its derivatives generally involves complex organic chemistry techniques. The synthesis pathway likely includes the introduction of the succinyl ester group into the posaconazole molecule through esterification reactions. These reactions typically involve the reaction of posaconazole with succinic anhydride or succinic acid in the presence of catalysts and solvents to form the succinyl ester derivative.

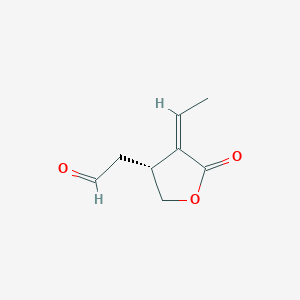

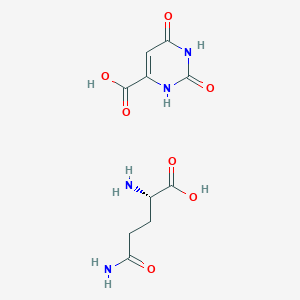

Molecular Structure Analysis

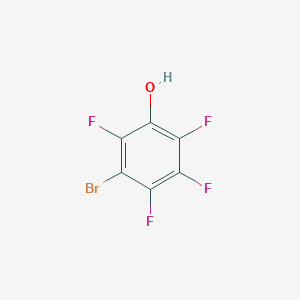

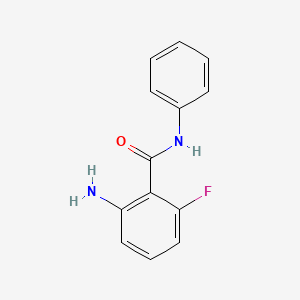

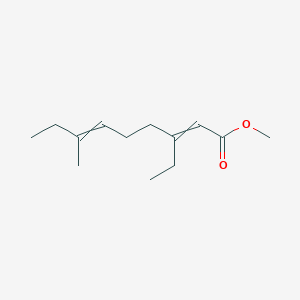

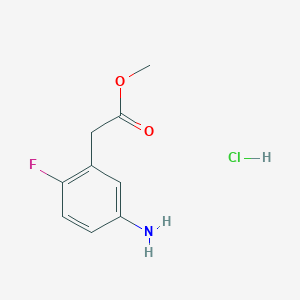

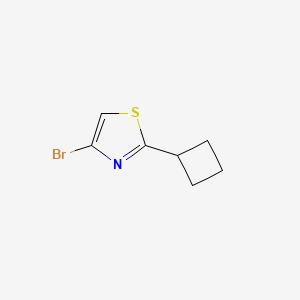

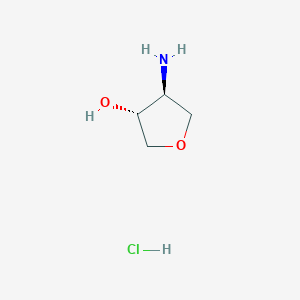

The molecular structure of Posaconazole Succinyl Ester involves the core structure of posaconazole, which is characterized by a triazole ring, a fluorophenyl group, and a long aliphatic chain. The addition of the succinyl ester group to this molecule modifies its chemical structure, potentially affecting its hydrogen bonding, solubility, and interaction with biological molecules. The difluorophenyl group in posaconazole serves as a hydrogen bond donor in its interactions, which could be influenced by the presence of the succinyl ester group (McQuiston, Mucalo, & Saunders, 2019).

Wissenschaftliche Forschungsanwendungen

Broad-Spectrum Antifungal Activity

Posaconazole has been identified as a broad-spectrum triazole antifungal with efficacy against a wide range of fungi. Studies have highlighted its potent activity against Candida species, Cryptococcus neoformans, Aspergillus species, Fusarium species, zygomycetes, and endemic fungi, showcasing its promise for treating life-threatening fungal infections often refractory to available therapies (Torres et al., 2005).

Treatment of Coccidioides Immitis Infections

Research on the in vitro and in vivo activities of Posaconazole against Coccidioides immitis indicates its potential for treating this specific type of fungal infection. The study demonstrated posaconazole's superior efficacy compared to itraconazole, further solidifying its role in antifungal pharmacotherapy (González et al., 2002).

Enhancing Drug Supersaturation

A study on the aggregation behavior of hydroxypropyl methylcellulose acetate succinate (HPMC-AS) and its impact on drug supersaturation used posaconazole as a model drug. This research provides insights into how posaconazole's solubility and crystallization inhibition capabilities can be enhanced, thereby improving its bioavailability and therapeutic effectiveness (Wang et al., 2018).

Pharmacokinetic and Pharmacodynamic Profile

The pharmacokinetic and pharmacodynamic profile of Posaconazole, as detailed in clinical pharmacokinetics literature, underlines its broad-spectrum activity, low solubility, and extensive distribution after oral administration. These characteristics make posaconazole a viable candidate for treating fungal infections in immunocompromised patients, such as organ transplant recipients or cancer patients undergoing chemotherapy (Li et al., 2010).

Central Nervous System Fungal Infections

Posaconazole has been evaluated for its efficacy and safety in treating fungal infections that involve the central nervous system (CNS). A clinical trial highlighted its potential as an effective oral medication against CNS fungal infections, providing an alternative to parenteral therapy for patients failing existing antifungal agents (Pitisuttithum et al., 2005).

Safety And Hazards

Eigenschaften

CAS-Nummer |

1488301-79-6 |

|---|---|

Produktname |

Posaconazole Succinyl Ester |

Molekularformel |

C₄₁H₄₆F₂N₈O₇ |

Molekulargewicht |

800.85 |

Synonyme |

2,5-Anhydro-4-[[4-[4-[4-[1-[(1S,2S)-2-(3-carboxy-1-oxopropoxy)-1-ethylpropyl]-1,5-dihydro-5-oxo-4H-1,2,4-triazol-4-yl]phenyl]-1-piperazinyl]phenoxy]methyl]-1,3,4-trideoxy-2-C-(2,4-difluorophenyl)-1-(1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.